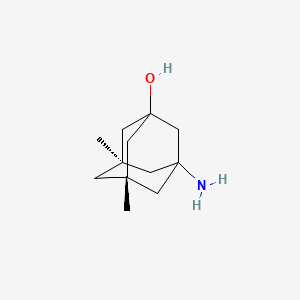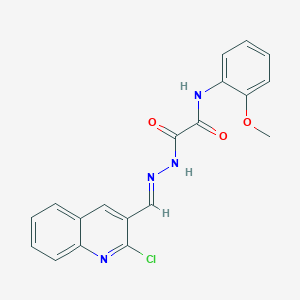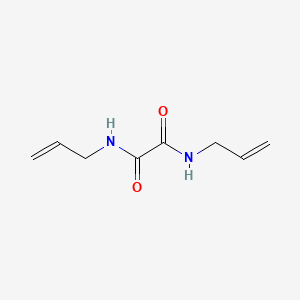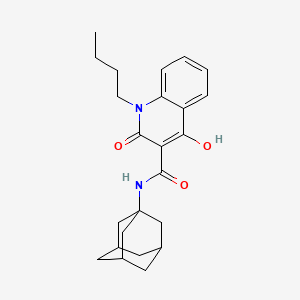
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of adamantane derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Quinoline Ring Formation: The quinoline ring is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The adamantyl intermediate is then coupled with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility .
化学反应分析
Types of Reactions
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or butyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted adamantyl or butyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its antiviral and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The quinoline ring is known to interact with DNA and proteins, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
Uniqueness
N-(1-Adamantyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of the adamantyl group and the quinoline ring, which imparts distinct chemical and biological properties. The presence of the butyl group further enhances its lipophilicity and potential for membrane permeability, making it a versatile compound for various applications .
属性
分子式 |
C24H30N2O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-2-3-8-26-19-7-5-4-6-18(19)21(27)20(23(26)29)22(28)25-24-12-15-9-16(13-24)11-17(10-15)14-24/h4-7,15-17,27H,2-3,8-14H2,1H3,(H,25,28) |
InChI 键 |
VCDJGDMMDIOUTN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC34CC5CC(C3)CC(C5)C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
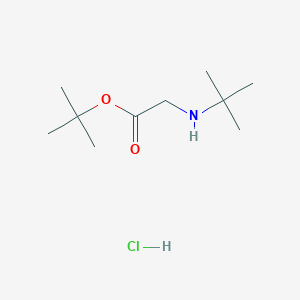


![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)
![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)
